molecular formula C₁₄H₁₇ClN₆S₂ B1147513 6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride CAS No. 1359873-45-2

6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride

Cat. No.: B1147513
CAS No.: 1359873-45-2
M. Wt: 368.91
InChI Key:
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Description

6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine is an inhibitor of fusion protein interaction of menin-mixed lineage leukemia (menin-MLL). Menin-MLL inhibitors downregulate the expression of target genes required for MLL fusion protein oncogenic activity and thus effectively reverse MLL fusion protein-mediated leukemic transformation.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods

    Research has detailed the synthesis of thieno[2,3-d]pyrimidines and related compounds, emphasizing the varied methods for their production. For instance, Abdelhamid et al. (2008) and Abdelhamid et al. (2016) reported the synthesis of thieno[2,3-b]pyridines and thieno[3,2-d]pyrimidines, respectively, highlighting different synthesis routes and structural analyses (Abdelhamid et al., 2008) (Abdelhamid et al., 2016).

  • Crystal Structure Analysis

    The crystal structure of related thieno[2,3-d]pyrimidine compounds has been analyzed, as shown in studies by Yang et al. (2014), providing insights into their molecular conformation and stability (Yang et al., 2014).

Biological and Pharmacological Potential

  • Antiproliferative Activity

    Research by Mallesha et al. (2012) examined the antiproliferative effects of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, underscoring the potential of thieno[2,3-d]pyrimidine derivatives in cancer research (Mallesha et al., 2012).

  • Insecticidal Properties

    A study by Fadda et al. (2017) investigated the insecticidal effects of various heterocycles, including thiadiazole derivatives, against the cotton leafworm. This indicates a potential application in agricultural pest control (Fadda et al., 2017).

  • Antimicrobial Activity

    Some compounds in this category have shown promising antimicrobial properties against bacteria and fungi, as indicated by the work of Youssef et al. (2011) (Youssef et al., 2011).

Chemical Properties and Reactions

  • Chemical Reactions and Derivatives: The reactivity of thieno[2,3-d]pyrimidines with various chemical reagents has been explored, leading to the synthesis of novel derivatives with potential biological activities. For example, Ahmed (2002) and Sirakanyan et al. (2015) have detailed the synthesis of various derivatives through different chemical reactions (Ahmed, 2002) (Sirakanyan et al., 2015).

Future Directions

The 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities and have become an important class of heterocycles . Future research could focus on the synthesis of new potent antibacterial and antifungal agents . Additionally, targeting EGFR and HER-2 is an essential direction for cancer treatment .

Properties

IUPAC Name

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S2.ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;/h7-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFGUJPCLVQNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride
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6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride
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6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride
Reactant of Route 4
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6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride

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